1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine
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Overview
Description
1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 3-position of the triazole ring and a phenylethanamine moiety attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Attachment of the Phenylethanamine Moiety: This step involves the reaction of the triazole derivative with phenylethanamine under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenylethanamine moiety may contribute to the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazine
- 4-[(3-Ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine
Uniqueness
1-(3-Ethyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is unique due to its specific structural features, such as the combination of the triazole ring with the phenylethanamine moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-2-11-14-12(16-15-11)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3,(H,14,15,16) |
InChI Key |
ZIEVCLHUOGIAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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